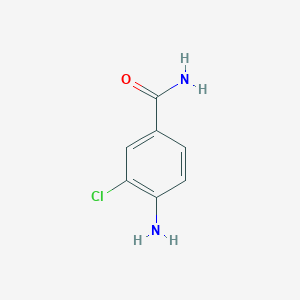

4-Amino-3-chlorobenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-3-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKXLUKGDDPPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477869 | |

| Record name | 4-AMINO-3-CHLOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50961-67-6 | |

| Record name | 4-AMINO-3-CHLOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 4 Amino 3 Chlorobenzamide and Its Analogues

Classical and Expedited Synthetic Routes to 4-Amino-3-chlorobenzamide

Classical approaches to the synthesis of this compound and its analogues often involve multi-step sequences starting from readily available precursors. A common strategy begins with a substituted nitrobenzene, which is then subjected to reduction to form the corresponding aniline (B41778), followed by amidation to yield the final benzamide (B126).

One such classical route, detailed in the synthesis of a related compound, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, starts with 3-nitro-4-chlorobenzoic acid. This starting material undergoes an amidation reaction with an appropriate aniline. The amidation is typically facilitated by a condensing agent, such as N,N'-diisopropyl carbodiimide (B86325) (DIC), and a condensation activator like 1-hydroxybenzotriazole (B26582) (HOBt), in a suitable solvent like dichloromethane (B109758). The resulting nitro-benzamide intermediate is then reduced to the desired amino-benzamide. A common method for this reduction is the use of a metal, such as zinc powder, in the presence of a base like sodium hydroxide. Another well-established method for the reduction of the nitro group is the use of iron powder with an electrolyte like ammonium (B1175870) chloride in a solvent such as methanol (B129727). mdpi.com

An alternative classical approach involves the hydrolysis of a nitrile precursor. For instance, the related compound 4-amino-3-chlorobenzonitrile (B1332060) can be synthesized from 2'-chloro-4'-cyanoacetanilide. This is achieved by refluxing the starting material with concentrated hydrochloric acid in ethanol (B145695). The resulting intermediate is then worked up to yield the final product.

Development of Catalyst-Driven Synthesis for Benzamide Derivatives

To overcome the limitations of classical synthetic routes, significant research has focused on the development of catalyst-driven methods for the synthesis of benzamide derivatives. These approaches offer higher efficiency, milder reaction conditions, and reduced waste generation. Catalytic methods for direct amidation of carboxylic acids with amines are of particular interest as they generate water as the only stoichiometric byproduct.

A variety of catalysts have been explored for this transformation. Lewis acid catalysts, for example, have shown promise in promoting the direct amidation of unprotected amino acids. Group (IV) metal salts and boron-based Lewis acids have been investigated for their catalytic activity in this context. For instance, titanium tetrafluoride (TiF4) has been demonstrated to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with amines in refluxing toluene. researchgate.netdigitellinc.com While aromatic acids may require a higher catalyst loading and longer reaction times, aliphatic acids can be converted more rapidly with a lower catalyst loading. researchgate.net

Boronic acid catalysts have also been shown to be effective in amidation reactions. google.com Mechanistic studies suggest that the activation of the carboxylic acid may involve the concerted action of multiple boron atoms. google.com The table below summarizes the use of various Lewis acid catalysts in the amidation of unprotected amino acids. chemicalbook.com

| Entry | Catalyst | Time (h) | Yield (%) |

| 1 | B(OH)₃ | 24 | 0 |

| 2 | [Cp₂ZrCl₂] | 1 | 0 |

| 3 | ZrCl₄ | 1 | 32 |

| 4 | Ti(OⁱPr)₄ | 1 | 85 |

| 5 | Ti(OⁱPr)₄ | 1 | 75 |

| Reaction run with molecular sieves. |

These catalyst-driven approaches represent a significant advancement in the synthesis of benzamides, offering more sustainable and efficient alternatives to traditional methods.

Green Chemistry Approaches in this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to minimize environmental impact. In the context of this compound production, this involves the use of environmentally benign solvents, catalysts, and reaction conditions. A major focus has been the replacement of hazardous solvents commonly used in amide bond formation, such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM). nih.gov

Research has identified several bio-based solvents as viable alternatives. 2-Methyltetrahydrofuran (2-MeTHF), derived from furfural (B47365) or levulinic acid, is a prominent example. nih.gov Other greener solvents that have been explored for amide synthesis include cyclopentyl methyl ether (CPME) and p-cymene. The use of ionic liquids (ILs) and deep eutectic solvents (DESs) as non-conventional, greener solvent alternatives has also been investigated. nih.gov

In some cases, it is possible to perform the synthesis under solvent-free conditions, which represents a significant step towards a more sustainable process. mdpi.com For example, the N-benzoylation of anilines and amines has been achieved with good yields using vinyl benzoate (B1203000) without the need for a solvent or any activation. Enzymatic methods, such as the use of Candida antarctica lipase (B570770) B (CALB), also offer a green and efficient route for amidation reactions in a greener solvent like CPME.

The following table highlights some green solvent alternatives to traditional solvents used in amide synthesis. nih.gov

| Traditional Solvent | Green Alternative |

| N,N-Dimethylformamide (DMF) | 2-Methyltetrahydrofuran (2-MeTHF) |

| Dichloromethane (DCM) | Cyclopentyl methyl ether (CPME) |

| Toluene | p-Cymene |

By adopting these green chemistry approaches, the synthesis of this compound can be made more sustainable, reducing waste and the use of hazardous materials.

Optimization of Reaction Conditions for Enhanced Synthetic Yields

The optimization of reaction conditions is a critical step in developing an efficient and high-yielding synthesis of this compound. This process involves systematically varying parameters such as temperature, reaction time, solvent, and the concentration of reactants and catalysts to identify the optimal set of conditions.

In a study on the N-amidation of cinnamic acid with p-anisidine (B42471) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC.HCl) as a coupling reagent, several parameters were optimized to maximize the yield of the amide product. The effect of the solvent was investigated, with anhydrous tetrahydrofuran (B95107) (THF) providing the highest yield compared to other solvents like acetonitrile (B52724), dichloromethane, and dimethylformamide. The reaction temperature was also found to be a crucial factor, with an optimal temperature of 60 °C. Higher temperatures led to a decrease in the product yield. The molar ratio of the reactants and the coupling reagent was also systematically varied to determine the optimal stoichiometry.

The following table summarizes the optimization of the reaction temperature for the amidation of cinnamic acid.

| Entry | Temperature (°C) | Yield (%) |

| 1 | Room Temperature | 45.2 |

| 2 | 40 | 65.4 |

| 3 | 60 | 70.0 |

| 4 | Reflux | 69.5 |

Similar optimization studies can be applied to the synthesis of this compound to enhance its yield and purity, making the process more cost-effective and efficient for large-scale production.

Total Synthesis of Complex Molecular Architectures Incorporating the this compound Motif

The this compound moiety serves as a valuable building block in the synthesis of more complex molecular architectures with potential applications in medicinal chemistry and materials science. While the total synthesis of natural products containing this exact motif is not widely reported, the synthesis of complex drug candidates and other functional molecules often incorporates structurally similar building blocks.

An example of the incorporation of a related moiety into a complex molecule is the synthesis of cytotoxic prodrugs designed for cancer therapy. In one such instance, a 3-fluoro-4-aminobenzamide derivative is coupled with L-glutamic acid to create a prodrug that can be selectively activated at the tumor site. The synthesis involves the formation of an amide bond between the benzamide derivative and the amino acid. These prodrugs are designed to be cleaved by specific enzymes that are overexpressed in tumor tissues, releasing the active cytotoxic agent.

The synthesis of these complex molecules often requires multi-step sequences with careful control of stereochemistry and functional group compatibility. The development of efficient methods for the synthesis of the this compound core and its subsequent incorporation into larger, more complex structures is an active area of research in organic and medicinal chemistry. The versatility of the benzamide scaffold allows for the creation of large libraries of compounds with diverse pharmacological activities. mdpi.com

Advanced Reaction Chemistry and Mechanistic Investigations of 4 Amino 3 Chlorobenzamide

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzamide (B126) Core

The reactivity of the benzene (B151609) ring in 4-Amino-3-chlorobenzamide towards aromatic substitution is governed by the cumulative electronic effects of its three substituents.

Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of electrophilic substitution reactions. libretexts.org The primary amino (-NH₂) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgyoutube.com Conversely, the chloro (-Cl) group is a deactivating but ortho, para-directing substituent, withdrawing electron density inductively while donating through resonance. libretexts.org The benzamide (-CONH₂) group is deactivating and a meta-director because of its electron-withdrawing nature. youtube.com

In the case of this compound, the activating effect of the amino group is dominant, making the ring more reactive towards electrophiles than benzene itself. The directing influences are as follows:

Amino group (-NH₂ at C4): Directs to C3 (blocked by -Cl) and C5.

Chloro group (-Cl at C3): Directs to C1 (blocked by -CONH₂) and C5.

Benzamide group (-CONH₂ at C1): Directs to C3 (blocked by -Cl) and C5.

All three substituents direct incoming electrophiles to the C5 position. Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, are strongly predicted to occur at the C5 position, yielding a single major product.

Nucleophilic Aromatic Substitution (SNAr): Aryl halides are generally unreactive towards nucleophilic substitution. However, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group can facilitate the reaction through an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgyoutube.com

In this compound, the chloro group at C3 is the leaving group. The electron-withdrawing benzamide group is para to the chloro substituent, which helps to stabilize the negative charge in the Meisenheimer intermediate that would form upon nucleophilic attack. libretexts.org However, the amino group at C4 is electron-donating, which slightly counteracts this effect. While challenging, nucleophilic aromatic substitution of the chloro group is feasible under forcing conditions (high temperature and pressure) with strong nucleophiles like hydroxide, alkoxides, or ammonia, replacing the chlorine atom. shaalaa.comvedantu.com

Interactive Table: Substituent Effects on Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -CONH₂ | C1 | Electron-withdrawing | Deactivating | meta |

| -Cl | C3 | Inductively withdrawing, resonance donating | Deactivating | ortho, para |

| -NH₂ | C4 | Electron-donating | Activating | ortho, para |

Functional Group Interconversions Involving Amide, Amino, and Chloro Moieties

The amide, amino, and chloro groups of this compound can each undergo specific chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Reactions of the Amide Group:

Reduction: The benzamide functional group can be reduced to a benzylamine. This transformation is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). stackexchange.comlibretexts.org The reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding 4-amino-3-chlorobenzylamine. libretexts.org

Hydrolysis: Under acidic or basic conditions with heating, the amide bond can be hydrolyzed to produce 4-amino-3-chlorobenzoic acid. This reaction is a fundamental transformation for converting amides back to their parent carboxylic acids.

Dehydration: Treatment with a dehydrating agent can convert the primary amide into a nitrile, yielding 4-amino-3-chlorobenzonitrile (B1332060).

Reactions of the Amino Group: The primary amino group is a versatile handle for functionalization.

Acylation: The amino group can readily react with acid chlorides or anhydrides to form the corresponding N-acyl derivatives.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently replaced by a wide variety of substituents (e.g., -OH, -F, -Br, -I, -CN, -H) in Sandmeyer or related reactions.

Reactions of the Chloro Group: As discussed in the previous section, the chloro group can be substituted via nucleophilic aromatic substitution. Furthermore, it serves as a key functional group for metal-catalyzed cross-coupling reactions.

Interactive Table: Key Functional Group Interconversions

| Functional Group | Reagents and Conditions | Product Functional Group |

| Amide (-CONH₂) | 1. LiAlH₄, 2. H₂O | Amine (-CH₂NH₂) |

| Amide (-CONH₂) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Amino (-NH₂) | NaNO₂, HCl, 0-5 °C | Diazonium Salt (-N₂⁺Cl⁻) |

| Chloro (-Cl) | Nu⁻, high temp/pressure | Nucleophilic Substitution (-Nu) |

Metal-Catalyzed Coupling Reactions in the Derivatization of this compound

The chloro substituent on the aromatic ring makes this compound an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron species, typically a boronic acid or ester. wikipedia.orgharvard.eduorganic-chemistry.org This reaction would enable the formation of a new carbon-carbon bond at the C3 position, allowing for the introduction of alkyl, alkenyl, or aryl groups. The general transformation involves reacting this compound with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base. wikipedia.org

Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed reaction used to form carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.orgacsgcipr.org Applying this reaction to this compound would involve reacting it with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. beilstein-journals.org This method provides a direct route to synthesize N-aryl or N-alkyl derivatives at the C3 position, replacing the chloro group with a new amino substituent.

Copper-Catalyzed Coupling: Variations of the Ullmann condensation, often mediated by copper catalysts, can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. These reactions can couple the aryl chloride with alcohols, amines, or thiols. acsgcipr.org

C-H Activation/Functionalization: Modern synthetic methods also allow for the formation of new bonds by directly activating a C-H bond. For instance, copper- or rhodium-catalyzed reactions can direct the functionalization of the C-H bond ortho to the directing amide group, potentially at the C2 position. acs.org

Interactive Table: Major Metal-Catalyzed Coupling Reactions

| Reaction Name | Metal Catalyst | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Palladium | Boronic Acid (R-B(OH)₂) | C-C |

| Buchwald-Hartwig | Palladium | Amine (R₂NH) | C-N |

| Ullmann Condensation | Copper | Alcohol, Amine, or Thiol | C-O, C-N, or C-S |

Investigations into Reaction Mechanisms and Transition States

While specific computational studies on the reaction mechanisms of this compound are not widely published, the pathways for its principal reactions are well-established from studies of analogous systems.

Nucleophilic Aromatic Substitution (SNAr): The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chloro group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing benzamide group para to the site of attack is crucial for stabilizing this intermediate by delocalizing the negative charge. In the second, typically fast step, the chloride ion is eliminated, and the aromaticity of the ring is restored.

Palladium-Catalyzed Cross-Coupling: The catalytic cycles for reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are generally understood to involve three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) complex.

Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): In the Suzuki reaction, the organic group is transferred from the boron atom to the palladium center. harvard.edu In the Buchwald-Hartwig reaction, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex. wikipedia.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. harvard.eduwikipedia.org

The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent, all of which influence the rates and equilibria of the individual steps in the catalytic cycle.

Heterocyclic Annulation and Scaffold Modifications Originating from this compound

The functional groups of this compound make it a valuable precursor for the synthesis of fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing benzene ring, can be achieved by leveraging the reactivity of the amino and amide moieties.

A key class of heterocycles accessible from aminobenzamide precursors are quinazolinones. While this compound itself is a para-aminobenzamide, its isomer, 2-amino-benzamide, is a common starting material for these syntheses. In these reactions, the 2-amino group and the adjacent amide function act as a dinucleophile, condensing with a one-carbon electrophile (such as an aldehyde, orthoester, or even methanol (B129727) under oxidative conditions) to form the fused pyrimidinone ring of the quinazolinone system. researchgate.netacs.orgrhhz.netorganic-chemistry.org By analogy, derivatization of this compound to introduce a reactive group at the C5 position could enable subsequent cyclization to form novel polycyclic scaffolds.

Furthermore, the amino group can be transformed to build other heterocyclic rings. For example, reaction with a sulfonyl chloride could be the first step towards creating fused benzothiadiazine derivatives, which are known for their biological activities. mdpi.comnih.gov The synthesis of such structures often involves the cyclization of an appropriately substituted aniline (B41778) derivative.

The combination of the existing functionalities with those that can be introduced via the reactions described in previous sections (e.g., through cross-coupling or electrophilic substitution) provides a rich platform for creating complex, multi-ring systems based on the this compound scaffold.

Structural Diversification and Derivatization Strategies for 4 Amino 3 Chlorobenzamide

Design Principles for Novel Benzamide (B126) Analogues

The design of new molecules based on the 4-amino-3-chlorobenzamide structure is guided by established medicinal chemistry principles. These strategies aim to systematically modify the molecule to explore and optimize its interactions with biological targets or material properties. Key principles include structure-activity relationship (SAR) studies, isosteric and bioisosteric replacement, and scaffold hopping. A "dual-tail" approach, for instance, involves modifying different parts of the molecule to enhance its binding affinity and selectivity for a target. nih.gov The goal is to create analogues with improved potency, selectivity, or physicochemical properties.

The core structure of this compound offers several points for modification: the amino group (-NH2), the chloro substituent (-Cl), the amide functionality (-CONH2), and the aromatic ring itself. Each of these can be altered to modulate the molecule's electronic, steric, and lipophilic characteristics.

| Design Principle | Description | Potential Application to this compound |

| Structure-Activity Relationship (SAR) | Systematically modifying parts of the molecule to determine which groups are crucial for a specific activity. | Synthesizing a series of analogues where the chloro group is moved to different positions or the amino group is substituted. |

| Isosteric/Bioisosteric Replacement | Replacing a functional group with another group of similar size, shape, and electronic properties to improve characteristics. | Replacing the -Cl atom with -F, -Br, or -CF3 to alter electronegativity and lipophilicity. |

| Functional Group Modification | Altering existing functional groups to change properties like hydrogen bonding capability or reactivity. | Converting the primary amide (-CONH2) to a secondary or tertiary amide (-CONHR, -CONR2) to modify solubility and binding. |

| Scaffold Hopping | Replacing the central benzamide core with a different, but functionally similar, chemical scaffold. | Replacing the benzene (B151609) ring with a heterocyclic ring like pyridine (B92270) or pyrimidine (B1678525) to explore new interaction spaces. |

Functionalization at the Amide Nitrogen and Aromatic Ring Positions

Functionalization of the this compound scaffold can be achieved at two primary locations: the amide nitrogen and the aromatic ring. These modifications allow for the introduction of a wide variety of chemical groups, enabling the fine-tuning of the molecule's properties.

Aromatic Ring Functionalization: The aromatic ring can be functionalized through carbon-hydrogen (C-H) bond functionalization, a modern and efficient method for creating C-N bonds. researchgate.net This approach avoids the need for pre-functionalized starting materials. researchgate.net The existing amino and chloro groups on the ring act as directing groups, influencing the position of new substituents. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Given that the para position is already occupied, new substituents are typically directed to the position ortho to the amino group (C5).

Recent advances in photochemistry have enabled the selective functionalization of C(sp³)–H bonds at positions distal to functional groups using radical-based strategies. nih.gov While this is often applied to alkyl chains, the principles of radical chemistry can also be adapted for aromatic systems under specific conditions.

| Reaction Type | Target Position | Reagents & Conditions | Resulting Modification |

| N-Alkylation | Amide Nitrogen | Alkyl halide (e.g., CH3I), Base (e.g., NaH) | Introduction of an alkyl group (-CONHR) |

| N-Acylation | Amide Nitrogen | Acyl chloride (e.g., CH3COCl), Base (e.g., Pyridine) | Introduction of an acyl group (-CONHCOR) |

| Electrophilic Aromatic Substitution | Aromatic Ring (C5) | Nitrating agent (HNO3/H2SO4) or Halogenating agent (Br2/FeBr3) | Introduction of a nitro (-NO2) or bromo (-Br) group |

| C-H Amination | Aromatic Ring | Catalytic methods for C-H amination can introduce new amine or amide groups. researchgate.net | Direct formation of new C-N bonds at available ring positions. |

Regioselective and Stereoselective Synthesis of this compound Derivatives

Achieving control over the specific position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of new functional groups is critical for creating well-defined derivatives.

Regioselectivity: Regioselectivity in the synthesis of derivatives is primarily governed by the directing effects of the substituents already present on the aromatic ring. The powerful ortho, para-directing nature of the amino group is the dominant influence. This inherent electronic property can be exploited to selectively introduce new groups at the C5 position. In cases where other positions are targeted, a multi-step synthesis involving blocking groups or the conversion of the amino group to a different directing group may be necessary. Reagent-based methods, where the choice of reagent and solvent dictates the reaction outcome, can also be employed to achieve high regioselectivity in the formation of heterocyclic derivatives from precursors. organic-chemistry.org

Stereoselectivity: Stereoselectivity becomes important when introducing chiral centers into the molecule. This can be achieved by:

Using Chiral Building Blocks: Reacting the amino or amide group with a chiral reagent (e.g., a chiral carboxylic acid or alcohol) introduces a stereocenter.

Asymmetric Catalysis: Employing a chiral catalyst to guide a reaction to favor one stereoisomer over another.

Biocatalysis: Using enzymes, which are inherently chiral, to perform highly stereoselective transformations. nih.gov Enzymatic cascades can facilitate kinetic resolutions of racemic precursors to produce homochiral amide products with high enantiomeric excess. nih.gov

| Control Type | Strategy | Example |

| Regioselective | Exploiting Directing Group Effects | Nitration of this compound, where the -NH2 group directs the new -NO2 group primarily to the C5 position. |

| Regioselective | Reagent-Based Control | Using specific cyclization reagents to favor the formation of one regioisomeric heterocyclic product over another. organic-chemistry.org |

| Stereoselective | Chiral Auxiliary | Coupling the benzamide with a chiral amine to create a diastereomeric mixture that can be separated. |

| Stereoselective | Enzymatic Resolution | Using an amidase or nitrile hydratase in a cascade reaction to selectively process one enantiomer of a precursor nitrile. nih.gov |

Synthesis of Polymeric and Supramolecular Assemblies Incorporating Benzamide Units

The benzamide functional group is an excellent motif for building larger, ordered structures like polymers and supramolecular assemblies due to its ability to form robust and directional hydrogen bonds.

Polymeric Assemblies: Covalent polymers can be synthesized by introducing polymerizable functional groups onto the this compound monomer. For example, the amino group could be modified to an acrylate (B77674) or vinyl group, allowing it to participate in chain-growth polymerization. Alternatively, bifunctional derivatives could be created to undergo step-growth polymerization, such as condensation polymerization, to form polyesters or polyamides.

Supramolecular Assemblies: Supramolecular chemistry involves the self-assembly of molecules into larger structures through non-covalent interactions like hydrogen bonding, π–π stacking, and hydrophobic effects. Benzamide and tricarboxamide units are well-known building blocks for creating supramolecular polymers. researchgate.netnih.gov The amide groups can form intermolecular N-H···O hydrogen bonds, leading to the formation of one-dimensional chains or more complex networks.

The design of these assemblies can be highly sophisticated. For instance, introducing chiral side chains can lead to the formation of helical supramolecular polymers in a cooperative, thermodynamically controlled process. nih.gov The combination of different but complementary monomers can lead to the formation of supramolecular block copolymers, where the microstructure can be tuned by controlling the interactions between the building blocks. researchgate.netnih.gov The rational design of these systems remains a challenge, as subtle changes in molecular structure or the environment can significantly affect the self-assembly process. wur.nl

| Assembly Type | Linkage | Synthetic Strategy | Key Interactions |

| Covalent Polymer | Covalent Bonds | Chain-growth or step-growth polymerization of functionalized monomers. | C-C, C-O, or C-N covalent bonds in the polymer backbone. |

| Supramolecular Polymer | Non-covalent Bonds | Spontaneous self-assembly of monomers in solution. | Intermolecular hydrogen bonding (N-H···O), π–π stacking between aromatic rings. |

| Supramolecular Copolymer | Non-covalent Bonds | Co-assembly of two or more different, complementary monomers. | Tuned intermolecular interactions between different monomer units. researchgate.netnih.gov |

Computational Chemistry and Theoretical Characterization of 4 Amino 3 Chlorobenzamide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.gov DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in optimizing molecular geometries and predicting a variety of molecular properties. nih.gov These studies provide a theoretical foundation for understanding chemical descriptors like ionization potential and electron affinity, which are crucial for predicting the reactivity of a molecule. longdom.org

For benzamide (B126) derivatives, DFT studies help in elucidating their electronic structure, which is fundamental to their chemical behavior. The distribution of electrons and the energies of molecular orbitals determined through DFT can reveal the most probable sites for electrophilic and nucleophilic attacks, thereby predicting the molecule's reactivity in chemical reactions. longdom.org The accuracy of DFT calculations in predicting bond lengths and other geometric parameters is often validated by comparing the results with experimental data, showing good agreement. nih.gov

Key DFT-derived Parameters for Reactivity Analysis:

| Parameter | Description |

| Ionization Potential (I) | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | A measure of the molecule's resistance to deformation or change in its electron distribution. |

| Electronegativity (χ) | The ability of an atom or molecule to attract electrons. |

| Electrophilicity (ω) | A measure of the molecule's ability to accept electrons. |

These parameters, calculated using DFT, offer a comprehensive understanding of the electronic properties and chemical reactivity of 4-Amino-3-chlorobenzamide and its derivatives.

Quantum Chemical Calculations of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potentials (MEP)

Quantum chemical calculations provide detailed information about the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of a molecule. ijnc.ir A smaller HOMO-LUMO gap suggests higher reactivity, as it is easier to excite an electron from the occupied to the unoccupied orbital.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution within a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. These maps are crucial for predicting how a molecule will interact with other molecules, including biological targets.

For derivatives of this compound, FMO analysis helps in understanding the charge transfer that occurs within the molecule, which is essential for its biological activity. rsc.org The MEP analysis identifies the potential sites for non-covalent interactions, such as hydrogen bonding, which are vital for the binding of the molecule to a biological receptor.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.com These simulations provide valuable insights into the conformational flexibility of molecules and their intermolecular interactions with other molecules, such as solvents or biological macromolecules. nih.gov By simulating the behavior of a molecule in a realistic environment, MD can predict its stable conformations and how it interacts with its surroundings. dovepress.com

In the context of drug design, MD simulations are used to analyze the stability of a ligand-protein complex and to understand the key interactions that contribute to binding affinity. dovepress.com For benzamide-based compounds, MD simulations can reveal how the molecule adapts its conformation to fit into the binding site of a target protein and the nature of the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov The analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from MD trajectories provides information on the stability and flexibility of the molecule and its complex. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are widely used in drug discovery to predict the activity of new compounds and to optimize the structure of existing ones. mdpi.com QSAR models are built by correlating molecular descriptors, which are numerical representations of the chemical structure, with experimental biological data. ajchem-b.com

For benzamide derivatives, QSAR studies can help identify the key structural features that are important for their biological activity. mdpi.com These models can then be used to design new compounds with improved potency and selectivity. In addition to predicting activity, computational methods are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. ajchem-b.com In silico ADMET prediction is a crucial step in the drug discovery process, as it helps to identify compounds with favorable pharmacokinetic and safety profiles at an early stage. mdpi.com

Steps in QSAR Model Development:

Selection of a dataset of compounds with known biological activity.

Calculation of molecular descriptors for each compound. mdpi.com

Division of the dataset into training and test sets.

Development of a mathematical model using statistical methods like multiple linear regression. mdpi.com

Validation of the model using the test set and statistical parameters. japsonline.com

In Silico Screening and Virtual Library Design Strategies for Benzamide-Based Compounds

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach significantly reduces the time and cost of drug discovery by prioritizing compounds for experimental testing. researchgate.net Virtual screening can be based on the structure of the ligand (ligand-based) or the structure of the target protein (structure-based). benthamscience.com

For benzamide-based compounds, virtual screening can be used to identify new derivatives with potential therapeutic applications. nih.gov By screening virtual libraries of benzamide analogs against a specific target, researchers can identify novel hits for further development. nih.gov The design of these virtual libraries is a critical aspect of the process, and it often involves combinatorial chemistry approaches to generate a diverse range of structures. researchgate.net Pharmacophore modeling is a common ligand-based virtual screening technique that uses the three-dimensional arrangement of chemical features responsible for biological activity to search for new compounds. benthamscience.com

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interactions between orbitals. researchgate.net It provides a detailed picture of the charge transfer and delocalization of electrons within a molecule, which are important for understanding its stability and reactivity. NBO analysis can identify key donor-acceptor interactions and quantify their stabilization energies. researchgate.net

Applications of 4 Amino 3 Chlorobenzamide in Specialized Chemical Domains

Role in Agrochemical Research and Development (e.g., Insecticides, Fungicides)

There is no specific information in accessible patents or research articles that identifies 4-Amino-3-chlorobenzamide as a precursor or intermediate in the development of insecticides, fungicides, or other agrochemicals. Research in this area tends to focus on other structural classes of amides and amines.

Applications in Material Science and Polymer Chemistry

The use of this compound in the synthesis of polymers or in material science applications is not documented in the available research. Studies on high-performance polymers like polyamides or polyimides typically utilize other diamine or amide-containing monomers.

Design and Synthesis of Ligands for Coordination Chemistry and Catalysis

There is a lack of published research demonstrating the use of this compound as a foundational structure for the design and synthesis of ligands for metal complexes. The field of coordination chemistry extensively uses substituted aromatic amines and amides, but specific studies involving this compound were not found.

Development of Advanced Analytical Reagents and Probes

No information could be located regarding the application of this compound in the development of analytical reagents, chemical sensors, or fluorescent probes.

Advanced Spectroscopic and Diffraction Methodologies for Research on 4 Amino 3 Chlorobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like 4-Amino-3-chlorobenzamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the number and type of atoms, their connectivity, and their chemical environment.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the protons of the amino (-NH₂) and amide (-CONH₂) groups. The aromatic region would typically display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the amide group (C5-H) is expected to appear as a doublet. The proton ortho to the amino group (C6-H) would likely be a doublet of doublets, and the proton at C2 would be a doublet. The chemical shifts are influenced by the electronic effects of the substituents; the electron-donating amino group tends to shift ortho and para protons upfield, while the electron-withdrawing amide and chloro groups shift them downfield. The protons of the primary amine (-NH₂) and amide (-CONH₂) groups would appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are anticipated: six for the aromatic carbons and one for the carbonyl carbon of the amide group. The chemical shift of the carbonyl carbon is characteristically found far downfield (typically 165-175 ppm). The aromatic carbons' shifts are influenced by the attached groups. The carbon bearing the amino group (C4) would be shifted upfield, while the carbons attached to the chlorine (C3) and the amide group (C1) would be shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on substituent effects and data from analogous compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-C =O | - | ~169.0 |

| C1 | - | ~133.0 |

| C2-H | ~7.8 (d) | ~129.0 |

| C3 | - | ~120.0 |

| C4 | - | ~148.0 |

| C5-H | ~7.3 (dd) | ~125.0 |

| C6-H | ~6.8 (d) | ~116.0 |

| -NH ₂ | ~4.5 (br s) | - |

| -CONH ₂ | ~7.5 & 7.9 (br s) | - |

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Structure Verification and Interaction Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is crucial for identifying functional groups and studying intermolecular interactions. These methods probe the vibrational modes of a molecule, with each functional group exhibiting characteristic absorption or scattering frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands confirming the presence of its key functional groups. The N-H stretching vibrations of the primary amine and amide groups typically appear as distinct bands in the 3100-3500 cm⁻¹ region. The amide I band, primarily due to the C=O stretching vibration, is a strong and sharp absorption expected around 1650-1680 cm⁻¹. The amide II band, arising from N-H bending and C-N stretching, occurs near 1600-1640 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration would produce a signal in the fingerprint region, typically between 700 and 800 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations often produce strong signals in the Raman spectrum. While the C=O stretch is also visible, N-H vibrations are typically weaker in Raman compared to IR. The C-Cl stretch is also readily observable. The complementary nature of these two techniques allows for a more complete vibrational analysis of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound Based on data from benzamides and related chloro-amino aromatic compounds.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine & Amide) | 3450 - 3200 (multiple bands) | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Strong |

| C=O Stretch (Amide I) | 1680 - 1650 (strong, sharp) | Medium |

| N-H Bend (Amide II) | 1640 - 1600 | Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Strong |

| C-N Stretch | 1420 - 1380 | Medium |

| C-Cl Stretch | 800 - 700 | Medium |

Mass Spectrometry (MS) for Reaction Monitoring and Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a synthesized compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₇H₇ClN₂O), the calculated molecular weight is approximately 170.6 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 170. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would be observed at m/z 172, with an intensity about one-third of the M⁺˙ peak, confirming the presence of one chlorine atom.

Common fragmentation pathways for benzamides include alpha-cleavage, leading to the loss of the amide group. Key expected fragments include:

Loss of ·NH₂: Formation of the 4-amino-3-chlorobenzoyl cation at m/z 154/156.

Loss of CONH₂: Formation of the 4-amino-3-chlorophenyl cation at m/z 126/128.

Decarbonylation: Loss of carbon monoxide (CO) from the benzoyl fragment to yield an ion at m/z 126/128.

These fragmentation patterns provide a veritable fingerprint for the molecule, aiding in its unequivocal identification.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This technique provides accurate data on bond lengths, bond angles, and torsional angles, and reveals how molecules pack together in the crystal lattice, including intermolecular interactions like hydrogen bonding.

While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for reliable predictions. The structure would be defined by a planar benzene ring. The amide group may be slightly twisted out of the plane of the aromatic ring. A critical feature of the crystal packing would be the extensive network of intermolecular hydrogen bonds. The hydrogen atoms of both the amino (-NH₂) and amide (-CONH₂) groups can act as hydrogen bond donors, while the oxygen atom of the carbonyl group and the nitrogen atom of the amino group can act as acceptors. These N-H···O and N-H···N interactions are expected to be primary drivers in the formation of the crystal lattice, likely forming tapes or sheets of molecules.

Table 3: Expected Bond Lengths in this compound Based on crystallographic data from analogous substituted benzonitriles and benzamides. analis.com.my

| Bond | Expected Bond Length (Å) |

| C-C (aromatic) | 1.38 - 1.40 |

| C-N (amino) | ~1.37 |

| C-Cl | ~1.74 |

| C-C (amide) | ~1.50 |

| C=O | ~1.24 |

| C-N (amide) | ~1.33 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. researchgate.net The resulting spectrum is useful for characterizing compounds containing chromophores, such as aromatic rings and carbonyl groups.

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) is expected to show distinct absorption bands characteristic of a substituted benzene ring. The key electronic transitions are:

π → π* transitions: These high-energy transitions involve electrons in the π-system of the aromatic ring and the carbonyl group. They typically result in strong absorption bands. For 4-aminobenzamide, a related compound, a strong absorption is observed around 285 nm. nist.gov

n → π* transitions: This lower-energy transition involves the promotion of a non-bonding electron (from the oxygen of the carbonyl or the nitrogen of the amino group) to an anti-bonding π* orbital. These transitions are generally of lower intensity.

The presence of the amino group (an auxochrome) causes a bathochromic (red) shift to a longer wavelength compared to unsubstituted benzamide (B126). The chloro group is also an auxochrome and is expected to contribute to a further, albeit smaller, red shift.

Table 4: Expected Electronic Transitions and Absorption Maxima (λₘₐₓ) for this compound

| Transition Type | Chromophore | Expected λₘₐₓ (nm) |

| π → π | Aromatic Ring / C=O | ~290 - 310 |

| n → π | C=O / -NH₂ | ~240 - 260 |

Advanced Chromatographic Techniques (HPLC, UPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for separating, identifying, and quantifying components in a mixture. They are routinely used to assess the purity of synthesized compounds like this compound and to separate it from starting materials, byproducts, or isomers.

A reversed-phase HPLC (RP-HPLC) method is typically employed for this type of polar aromatic compound. wu.ac.th In this setup, a nonpolar stationary phase (e.g., C8 or C18 silica) is used with a polar mobile phase.

Method Parameters:

Column: A C18 or C8 column is suitable for retaining the aromatic compound.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a pH modifier like formic acid or phosphoric acid) and an organic solvent (like acetonitrile (B52724) or methanol) is common. The gradient would typically start with a higher proportion of the aqueous phase and increase the organic phase concentration to elute the compound.

Detection: A UV detector is ideal, as the aromatic ring and carbonyl group of this compound absorb strongly in the UV region. The detection wavelength would be set at one of its absorption maxima (e.g., ~295 nm) for high sensitivity.

UPLC: UPLC systems use columns with smaller particle sizes (<2 µm), allowing for faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. This would be particularly useful for separating this compound from closely related positional isomers. nih.gov

This chromatographic approach allows for the determination of purity with high accuracy and precision, making it a critical tool in both research and quality control settings.

Emerging Research Directions and Future Perspectives for 4 Amino 3 Chlorobenzamide

Integration of Artificial Intelligence and Machine Learning in Benzamide (B126) Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and molecular design, offering powerful tools to accelerate the identification and optimization of new therapeutic agents. nih.govmdpi.com For benzamide derivatives, including 4-Amino-3-chlorobenzamide, these computational approaches provide a data-driven pathway to navigate the vast chemical space and design novel molecules with desired biological activities.

Machine learning algorithms, such as support vector machines (SVM), random forests (RF), and deep neural networks (DNN), can be trained on large datasets of chemical structures and their associated biological activities. frontiersin.orgrsc.org This training enables the models to identify complex structure-activity relationships that may not be apparent through traditional analysis. For instance, AI models can predict the potential of novel this compound analogs to act as inhibitors for specific enzymes or receptors implicated in disease. frontiersin.orgmdpi.com This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, significantly reducing the time and resources spent on trial-and-error approaches. mdpi.comyoutube.com

The table below illustrates how different AI/ML models are being applied in the broader context of drug discovery, with potential applications for designing novel benzamide derivatives.

| AI/ML Model | Application in Drug Discovery | Potential for Benzamide Research |

| Support Vector Machine (SVM) | Classification of active vs. inactive compounds, virtual screening. frontiersin.org | Screening virtual libraries of this compound derivatives to identify potential antibacterial agents. frontiersin.org |

| Random Forest (RF) | Predicting bioactivity, identifying key molecular features for activity. researchgate.net | Determining which substitutions on the benzamide ring are most likely to improve enantioselectivity in biocatalysis. researchgate.net |

| Deep Neural Networks (DNN) | De novo drug design, predicting complex biological activities. rsc.org | Generating novel benzamide structures with predicted inhibitory activity against specific cancer-related kinases. |

| Recurrent Neural Networks (RNN) | Designing peptides and other sequence-based molecules. rsc.org | Designing novel peptide-benzamide conjugates with enhanced antimicrobial properties. rsc.org |

By integrating these AI and ML technologies, the discovery process for new drugs based on the this compound structure can become more efficient, rational, and data-driven.

Sustainable and Eco-Friendly Synthetic Pathways for Future Applications

Traditional methods for amide synthesis often involve the use of hazardous reagents and solvents, generating significant chemical waste. Modern research focuses on alternative methods that are safer, more energy-efficient, and utilize renewable resources. mdpi.comnih.gov

Key green chemistry approaches applicable to benzamide synthesis include:

Catalytic Methods : The use of catalysts can enable reactions to proceed under milder conditions and with higher atom economy. For example, boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines, producing water as the only byproduct. sciepub.comwalisongo.ac.id

Solvent-Free and Alternative Solvents : Conducting reactions without a solvent or in greener solvents like water, ionic liquids, or deep eutectic solvents can significantly reduce volatile organic compound (VOC) emissions. mdpi.comnih.gov Microwave-assisted synthesis under solvent-free conditions has emerged as a rapid and efficient method for producing amides. mdpi.com

Enzymatic Synthesis : Biocatalysts, such as enzymes like Candida antarctica lipase (B570770) B (CALB), offer a highly selective and environmentally benign route to amide bond formation. nih.gov These reactions can often be performed in green solvents under mild conditions. nih.gov

Use of Renewable Feedstocks : Exploring the use of bio-based starting materials and reagents derived from agricultural waste can reduce the reliance on petrochemicals. mdpi.com For instance, water extracts of agro-waste ash have been used as a green reaction medium for various chemical transformations, including amide synthesis. mdpi.com

The table below compares different synthetic strategies for amides based on green chemistry principles.

| Synthetic Method | Key Features | Advantages for Benzamide Synthesis |

| Boric Acid Catalysis | Uses a non-toxic catalyst, produces water as the main byproduct. walisongo.ac.id | High atom economy, reduced hazardous waste. walisongo.ac.id |

| Microwave-Assisted Synthesis | Solvent-free conditions, rapid reaction times. mdpi.com | Increased energy efficiency, simple product isolation. mdpi.com |

| Enzymatic Synthesis (CALB) | High selectivity, mild reaction conditions, use of green solvents. nih.gov | High yields and purity, avoids harsh reagents. nih.gov |

| Deep Eutectic Solvents (DES) | Acts as both solvent and reactant, biodegradable. nih.gov | Simplifies workup procedures, environmentally friendly. nih.gov |

The adoption of these sustainable practices for the synthesis of this compound will not only make its production more environmentally friendly but also potentially more cost-effective for future industrial applications.

Exploration of Novel Reactivity Patterns and Unconventional Applications

While this compound has established roles, ongoing research is focused on uncovering new chemical reactions and applications for this versatile scaffold. Exploring the unique reactivity conferred by its specific arrangement of amino, chloro, and amide functional groups can lead to the synthesis of novel heterocyclic systems and compounds with unexpected biological or material properties.

One area of emerging interest is the use of substituted benzamides in transition-metal-catalyzed reactions. For instance, the annulation of N-chlorobenzamides with styrenes, catalyzed by Cobalt(III), demonstrates a novel pathway to create complex molecular architectures. rsc.org Such reactions could be adapted for this compound to generate unique polycyclic structures with potential pharmaceutical applications.

Furthermore, the inherent biological activity of the benzamide core continues to inspire the exploration of unconventional therapeutic uses. Substituted benzamides have shown a wide range of pharmacological activities, including antipsychotic, antidepressant, and antioxidant effects. nih.govnih.govresearchgate.net Research into derivatives of this compound could lead to the discovery of new agents for treating complex diseases. For example, recent studies have synthesized new 4-amino-3-chloro benzoate (B1203000) ester derivatives that act as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov

The table below highlights potential areas for exploring the novel reactivity and applications of this compound.

| Research Area | Description | Potential Outcome |

| Transition-Metal Catalysis | Using catalysts like Cobalt(III) to facilitate novel cyclization and annulation reactions. rsc.org | Synthesis of novel, complex heterocyclic compounds with unique biological profiles. |

| Multi-Target Drug Design | Designing derivatives that can interact with multiple biological targets simultaneously. mdpi.com | Development of more effective treatments for multifactorial diseases like Alzheimer's. mdpi.com |

| Antioxidant Agents | Investigating the capacity of hydroxylated derivatives to scavenge free radicals. nih.gov | Discovery of new antioxidant compounds for preventing oxidative stress-related conditions. nih.gov |

| EGFR Inhibition | Synthesizing and testing new derivatives for their ability to inhibit cancer-related enzymes. nih.gov | Identification of promising new lead compounds for anticancer drug development. nih.gov |

By pushing the boundaries of known reactivity and exploring new biological contexts, the utility of the this compound scaffold can be significantly expanded.

Interdisciplinary Research Collaborations Expanding Benzamide Utility

The full potential of this compound and its derivatives can only be realized through collaborations that bridge multiple scientific disciplines. The complexity of modern scientific challenges, from developing targeted therapies to creating advanced materials, necessitates a multifaceted approach that integrates expertise from various fields.

The synthesis of novel benzamide derivatives is the starting point, but understanding their potential requires a collaborative effort. Key interdisciplinary collaborations include:

Chemistry and Biology : Synthetic chemists can create new molecules based on the this compound scaffold, which are then tested by biologists to evaluate their activity against specific diseases or biological targets. mdpi.comnanobioletters.com This iterative cycle of synthesis and testing is fundamental to drug discovery.

Computational and Experimental Chemistry : Computational chemists can use molecular modeling and AI to predict the properties of new benzamide derivatives, guiding experimental chemists to synthesize the most promising candidates. nih.gov This synergy saves time and resources by focusing laboratory work on compounds with a higher likelihood of success. nih.gov

Medicinal Chemistry and Pharmacology : The design and synthesis of potential drug candidates by medicinal chemists are followed by in-depth pharmacological studies to understand their mechanism of action, efficacy, and potential side effects. nih.govresearchgate.net This collaboration is essential for translating a promising compound into a viable therapeutic.

Materials Science and Organic Chemistry : The unique structural features of benzamides can be exploited in the design of new functional materials. Collaborations between organic chemists and materials scientists could lead to the development of novel polymers, sensors, or electronic materials incorporating the this compound moiety.

The table below provides examples of how interdisciplinary collaborations can drive innovation in benzamide research.

| Collaborating Disciplines | Research Focus | Example Application for this compound |

| Synthetic Chemistry & Molecular Biology | Design and evaluation of enzyme inhibitors. | Synthesizing derivatives to test as EGFR tyrosine kinase inhibitors for cancer therapy. nih.gov |

| Computational Chemistry & Medicinal Chemistry | In silico screening and lead optimization. | Using docking studies to predict the binding of new benzamide analogs to target proteins. mdpi.com |

| Organic Chemistry & Agricultural Science | Development of new crop protection agents. | Creating and testing novel benzamide-based insecticides. researcher.life |

| Pharmacology & Clinical Research | Investigating therapeutic potential in human diseases. | Exploring the use of substituted benzamides for treating neurological disorders like dysthymia. nih.govresearchgate.net |

By fostering these collaborative relationships, the scientific community can more effectively explore and harness the diverse potential of this compound, leading to significant advancements across a range of scientific and technological fields.

Q & A

Q. What are the established synthetic routes for 4-Amino-3-chlorobenzamide, and what methodological considerations ensure high yield and purity?

The compound is synthesized via amide formation followed by nitro reduction. A common method involves reacting 4-chloro-3-nitrobenzoic acid with ammonia under controlled conditions to form the amide intermediate, followed by catalytic hydrogenation or chemical reduction (e.g., using Fe/HCl) to reduce the nitro group to an amine. Key considerations include maintaining anhydrous conditions during amide coupling and optimizing reaction time to prevent over-reduction or side reactions. Purity (>98%) can be achieved via recrystallization from ethanol/water mixtures .

Q. How should this compound be stored to ensure long-term stability?

Based on analogous chlorinated benzamides (e.g., 4-Aminobenzamide), the compound should be stored in airtight containers under inert gas (N₂ or Ar) at 0–6°C to prevent oxidation or hydrolysis. Desiccants like silica gel are recommended to avoid moisture absorption, which can degrade the amide bond .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR can confirm the aromatic substitution pattern (e.g., chlorine at position 3, amine at position 4).

- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (amide C=O) are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₇H₇ClN₂O, [M+H]⁺ = 171.0321). Cross-validation with elemental analysis (C, H, N) ensures purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points for this compound derivatives?

Discrepancies in melting points (e.g., >300°C vs. 181–185°C for related benzamides) may arise from polymorphic forms or impurities. Methodological solutions include:

- Conducting differential scanning calorimetry (DSC) to identify polymorph transitions.

- Purifying via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization.

- Comparing data with structurally analogous compounds (e.g., 4-Amino-2-chlorobenzoic acid, mp 210–215°C) to assess consistency .

Q. What experimental design strategies optimize the use of this compound in structure-activity relationship (SAR) studies for drug discovery?

- Derivatization : Introduce substituents at the benzene ring (e.g., methyl, trifluoromethyl) via Ullmann coupling or Buchwald-Hartwig amination to probe electronic effects.

- Biological Assays : Pair synthetic analogs with enzymatic assays (e.g., PARP inhibition) to correlate substituent position/type with activity.

- Computational Modeling : Use DFT calculations to predict electron density distribution and binding affinity to target proteins .

Q. How can researchers address challenges in detecting trace impurities during analytical method validation?

- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate impurities. Monitor for common byproducts like unreacted 4-chloro-3-nitrobenzoic acid (retention time ~8.2 min).

- Limit of Detection (LOD) : Optimize UV detection at 254 nm for the benzamide backbone.

- Validation : Follow ICH guidelines for precision, accuracy, and robustness, referencing pharmacopeial standards for related amides .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.